molecular formula C11H7F3O2S B233515 15-O-Desmethylascomycin CAS No. 141170-83-4

15-O-Desmethylascomycin

Cat. No.: B233515
CAS No.: 141170-83-4
M. Wt: 778 g/mol
InChI Key: GORPFHTVXJBJQH-XJYRRQLNSA-N
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Description

15-O-Desmethylascomycin is a derivative of ascomycin, a macrolide immunosuppressant structurally related to tacrolimus (FK506). It is characterized by the absence of a methyl group at the 15-O position compared to its parent compound. This structural modification may alter its binding affinity to immunophilins (e.g., FKBP12) and downstream biological activity, such as calcineurin inhibition or immunosuppressive potency .

Properties

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14,23-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-25-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-34(47)38-36(53-8)20-26(5)42(51,55-38)39(48)40(49)43-15-11-10-12-30(43)41(50)54-37(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)35(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17+,25-19+/t24-,26+,27+,28-,29+,30-,31+,32-,34-,35+,36-,37+,38+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORPFHTVXJBJQH-XJYRRQLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)O)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861339
Record name 15-O-Desmethylascomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141170-83-4
Record name 15-O-Desmethylascomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141170834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-O-Desmethylascomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-O-Desmethylascomycin involves the selective demethylation of ascomycin. This process typically requires the use of specific demethylating agents under controlled conditions to ensure the selective removal of the methyl group at the 15th position without affecting other parts of the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 15-O-Desmethylascomycin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

Mechanism of Action

15-O-Desmethylascomycin exerts its effects by binding to specific intracellular proteins known as immunophilins. This binding inhibits the activity of calcineurin, a phosphatase enzyme, thereby preventing the activation of T-cells. This mechanism is similar to that of tacrolimus, making this compound a potent immunosuppressant .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of 15-O-Desmethylascomycin include:

Ascomycin (FK520): The parent compound with a methyl group at the 15-O position. Ascomycin exhibits potent immunosuppressive activity by forming a complex with FKBP12, inhibiting calcineurin phosphatase.

Tacrolimus (FK506) : A clinically used analog with a similar mechanism but distinct pharmacokinetic properties.

Rapamycin (Sirolimus) : Binds to FKBP12 but inhibits mTOR instead of calcineurin, leading to antiproliferative effects.

Table 1: Comparative Properties of this compound and Analogs

Compound Structural Modification IC50 (Calcineurin Inhibition) Immunosuppressive Activity Key Target
This compound Demethylation at 15-O position N/A* Reduced* FKBP12/Calcineurin
Ascomycin (FK520) Methylated 15-O position ~1.2 nM High FKBP12/Calcineurin
Tacrolimus (FK506) Modified C21 position ~0.3 nM Very High FKBP12/Calcineurin
Rapamycin Tetrahydroxy macrocycle N/A Antiproliferative FKBP12/mTOR

Research Findings and Challenges

  • Therapeutic Potential: While ascomycin derivatives are explored for autoimmune diseases, the absence of a methyl group in this compound may shift its application toward non-immunosuppressive pathways.

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